Dilithium azelate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dilithium azelate can be synthesized through the neutralization of nonanedioic acid with lithium hydroxide. The reaction typically involves dissolving nonanedioic acid in water and gradually adding lithium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the solid dilithium salt .
Industrial Production Methods
In industrial settings, the production of nonanedioic acid, dilithium salt follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for mixing and pH control helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Dilithium azelate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it back to nonanedioic acid or other derivatives.
Substitution: It can undergo substitution reactions where the lithium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium chloride can facilitate the exchange of lithium ions with sodium ions.
Major Products Formed
The major products formed from these reactions include various derivatives of nonanedioic acid, such as its esters, amides, and other salts .
Scientific Research Applications
Dilithium azelate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a buffer in biological assays and experiments.
Medicine: It is investigated for its potential therapeutic effects, particularly in dermatology for treating conditions like acne.
Industry: It is used in the production of polymers, lubricants, and as a corrosion inhibitor.
Mechanism of Action
The mechanism by which nonanedioic acid, dilithium salt exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. Its lithium ions can also influence cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- Nonanedioic acid, disodium salt
- Nonanedioic acid, dipotassium salt
- Nonanedioic acid, diammonium salt
Uniqueness
Dilithium azelate is unique due to its specific ionic composition, which imparts distinct chemical and physical properties. Compared to its sodium, potassium, and ammonium counterparts, the lithium salt has different solubility, reactivity, and biological effects .
Properties
CAS No. |
38900-29-7 |
---|---|
Molecular Formula |
C9H16LiO4 |
Molecular Weight |
195.2 g/mol |
IUPAC Name |
dilithium;nonanedioate |
InChI |
InChI=1S/C9H16O4.Li/c10-8(11)6-4-2-1-3-5-7-9(12)13;/h1-7H2,(H,10,11)(H,12,13); |
InChI Key |
RAOMROVPLONYOQ-UHFFFAOYSA-N |
SMILES |
[Li+].[Li+].C(CCCC(=O)[O-])CCCC(=O)[O-] |
Canonical SMILES |
[Li].C(CCCC(=O)O)CCCC(=O)O |
38900-29-7 | |
physical_description |
Liquid; OtherSolid |
Pictograms |
Irritant |
Related CAS |
123-99-9 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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